Cas no 181633-60-3 (Ethyl 2-formyl-1,3-oxazole-4-carboxylate)

Ethyl 2-formyl-1,3-oxazole-4-carboxylate is a versatile heterocyclic compound featuring both an aldehyde and an ester functional group, making it a valuable intermediate in organic synthesis. Its oxazole core is structurally significant for constructing pharmacologically active molecules, agrochemicals, and functional materials. The formyl group at the 2-position allows for further derivatization via condensation or nucleophilic addition reactions, while the ethyl ester at the 4-position offers flexibility for hydrolysis or transesterification. This compound is particularly useful in multicomponent reactions and as a precursor for heterocyclic scaffolds. Its stability and reactivity balance make it suitable for applications in medicinal chemistry and materials science.
Ethyl 2-formyl-1,3-oxazole-4-carboxylate structure
181633-60-3 structure
Product Name:Ethyl 2-formyl-1,3-oxazole-4-carboxylate
CAS No:181633-60-3
MF:C7H7NO4
MW:169.134782075882
CID:1026576
PubChem ID:10583255
Update Time:2025-10-24

Ethyl 2-formyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-formyloxazole-4-carboxylate
    • 2-formyl-oxazole-4-carboxylic acid ethyl ester
    • 4-Amino-1-methyl-1h-pyrrole-2-carboxylicacid-methylesterHCl
    • Ethyl 2-formyl-1,3-oxazole-4-carboxylate
    • DTXSID10442013
    • Z1263714842
    • Ethyl2-formyloxazole-4-carboxylate
    • CS-0217231
    • 181633-60-3
    • GCCVOQPMHVWBLV-UHFFFAOYSA-N
    • AT18587
    • EN300-716161
    • DB-370257
    • SCHEMBL856356
    • 4-Oxazolecarboxylic acid, 2-formyl-, ethyl ester
    • AB76348
    • Inchi: 1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
    • InChI Key: GCCVOQPMHVWBLV-UHFFFAOYSA-N
    • SMILES: O(C(C1=COC(C=O)=N1)=O)CC

Computed Properties

  • Exact Mass: 169.03750770g/mol
  • Monoisotopic Mass: 169.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 69.4Ų

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Additional information on Ethyl 2-formyl-1,3-oxazole-4-carboxylate

Ethyl 2-formyl-1,3-oxazole-4-carboxylate (CAS No. 181633-60-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-formyl-1,3-oxazole-4-carboxylate (CAS No. 181633-60-3) is a versatile and highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its 1,3-oxazole core and reactive formyl and carboxylate functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for drug discovery and development programs.

The Ethyl 2-formyl-1,3-oxazole-4-carboxylate molecule is particularly interesting due to its ability to participate in a wide range of chemical transformations. The presence of the formyl group (CHO) allows for condensation reactions with amines and hydrazines, leading to the formation of Schiff bases and hydrazones, respectively. These derivatives have been extensively studied for their potential applications in medicinal chemistry, including the development of antimicrobial, anti-inflammatory, and anticancer agents.

In addition to its formyl group, the carboxylate moiety (-COOEt) provides an acidic character to the molecule, enabling it to engage in salt formation and esterification reactions. This property is particularly useful in pharmaceutical synthesis, where the modulation of solubility and stability is often critical. The combination of these reactive sites makes Ethyl 2-formyl-1,3-oxazole-4-carboxylate a highly adaptable intermediate for constructing complex molecular architectures.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at the oxazole ring, expanding its utility in drug design. These techniques have enabled the preparation of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

The pharmaceutical industry has also leveraged computational chemistry tools to optimize synthetic routes involving Ethyl 2-formyl-1,3-oxazole-4-carboxylate. Molecular modeling studies have identified key intermediates and transition states, facilitating the design of more efficient synthetic strategies. Such computational approaches are increasingly integral to modern drug development pipelines, streamlining the process from discovery to commercialization.

Beyond its synthetic applications, research has demonstrated that derivatives of Ethyl 2-formyl-1,3-oxazole-4-carboxylate exhibit promising biological activities. For example, certain hydrazones derived from this compound have shown potent inhibitory effects on enzymes involved in cancer progression. These findings underscore the compound's potential as a lead structure for developing novel therapeutic agents.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. The 1,3-oxazole scaffold is particularly well-represented in pharmacophores due to its stability and ability to engage in multiple hydrogen bonding interactions. The incorporation of additional functional groups into this framework enhances its versatility, making it an attractive platform for drug discovery.

In conclusion, Ethyl 2-formyl-1,3-oxazole-4-carboxylate (CAS No. 181633-60-3) is a multifaceted compound with significant implications for pharmaceutical synthesis. Its unique structural features and reactivity profile make it a valuable intermediate for constructing biologically active molecules. As research continues to uncover new synthetic methods and biological applications, this compound will undoubtedly remain at the forefront of drug development efforts.

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